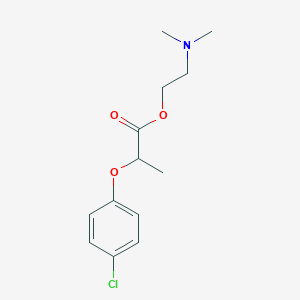![molecular formula C19H26N2O B097750 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol CAS No. 16049-29-9](/img/structure/B97750.png)
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol is a naturally occurring alkaloid compound known for its unique chemical structure and biological activities. It is derived from the plant species Antirrhinum majus, commonly known as the snapdragon. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core ring structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with specific receptors in biological systems, modulating their activity.
Inhibit enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulate signaling pathways: Influence various signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol can be compared with other similar alkaloid compounds, such as:
(-)-Dihydroantirhine: The enantiomer of this compound, with different biological activities.
Antirrhinoside: Another alkaloid from Antirrhinum majus, with distinct chemical properties.
Lupanine: An alkaloid with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which differentiate it from other similar compounds.
Propriétés
Numéro CAS |
16049-29-9 |
|---|---|
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
Clé InChI |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
SMILES isomérique |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES canonique |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















